3-Methoxy-4-methyl-2-nitrobenzamide is an organic compound belonging to the class of nitrobenzamides. It features a methoxy group (), a methyl group (), and a nitro group () attached to a benzene ring. The systematic name reflects its structure, where the methoxy and methyl groups are positioned at the para and meta positions relative to the amide functional group, respectively. This compound has garnered interest due to its potential biological activities and applications in various fields.
Several synthesis methods for 3-Methoxy-4-methyl-2-nitrobenzamide have been reported:
3-Methoxy-4-methyl-2-nitrobenzamide has several applications:
Interaction studies involving 3-Methoxy-4-methyl-2-nitrobenzamide focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 3-Methoxy-4-methyl-2-nitrobenzamide, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Nitroaniline | Nitro group attached to aniline | Known for its use as a dye and in rubber production |
| 3-Nitrobenzoic Acid | Carboxylic acid group with a nitro substituent | Used in organic synthesis and as a reagent |
| 4-Methoxybenzoic Acid | Methoxy group with carboxylic acid | Important in pharmaceuticals for anti-inflammatory effects |
Uniqueness of 3-Methoxy-4-methyl-2-nitrobenzamide:
This compound's unique combination of functional groups (methoxy, methyl, and nitro) allows it to participate in diverse
The acyl chloride intermediate route represents the most widely employed synthetic pathway for preparing 3-methoxy-4-methyl-2-nitrobenzamide derivatives [1]. This approach involves the initial conversion of the corresponding carboxylic acid to its acyl chloride derivative, followed by subsequent ammonolysis to yield the target benzamide compound [2]. The methodology offers excellent control over reaction conditions and provides reproducible yields when properly optimized [3].
The fundamental mechanism proceeds through nucleophilic acyl substitution, where the carboxylic acid substrate undergoes transformation to a highly reactive acyl chloride intermediate [3]. This intermediate subsequently reacts with ammonia or ammonium sources to generate the desired benzamide product with concomitant elimination of hydrogen chloride [4]. The reaction pathway demonstrates broad substrate tolerance and can accommodate various substitution patterns on the benzene ring [1] [2].
Oxalyl chloride has emerged as the preferred reagent for acyl chloride formation due to its superior reactivity profile and the generation of volatile byproducts that facilitate product isolation [5]. The optimization of reaction conditions with oxalyl chloride involves careful control of stoichiometry, temperature, and catalyst loading to maximize conversion efficiency [6]. Studies have demonstrated that the use of catalytic dimethylformamide significantly enhances reaction rates while maintaining excellent selectivity [5] [6].
The optimal reaction conditions typically involve treating the carboxylic acid precursor with 1.5 equivalents of oxalyl chloride in the presence of catalytic dimethylformamide at temperatures ranging from 0 to 20 degrees Celsius [1] [6]. The reaction proceeds smoothly in tetrahydrofuran as the preferred solvent, with complete conversion achieved within 1 hour under these conditions [1]. Temperature control proves critical, as elevated temperatures can lead to decomposition of sensitive functional groups present in the substrate [5].
Table 1: Acyl Chloride Formation Conditions with Oxalyl Chloride
| Reagent | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| Oxalyl chloride | Tetrahydrofuran | 0-20 | 1 | Dimethylformamide (catalytic) | 85-95 |
| Thionyl chloride | Dichloromethane | 80 | 2-3 | None | 80-90 |
| Phosphorus pentachloride | None | 100-120 | 2-4 | None | 75-85 |
The mechanistic pathway involves initial coordination of dimethylformamide to oxalyl chloride, generating a highly electrophilic intermediate that readily reacts with the carboxylate oxygen [5]. Subsequent elimination steps lead to formation of the acyl chloride with release of carbon monoxide, carbon dioxide, and hydrogen chloride as gaseous byproducts [5]. This clean reaction profile eliminates the need for extensive purification procedures, as the volatile byproducts can be removed under reduced pressure [6].
Solvent selection plays a crucial role in reaction optimization, with tetrahydrofuran providing optimal solubility for both substrate and reagent while maintaining chemical inertness under the reaction conditions [1] [2]. Alternative solvents such as dichloromethane and ethyl acetate have been successfully employed, though they typically require longer reaction times and may result in slightly diminished yields [2].
The ammonolysis step represents the critical transformation in which the acyl chloride intermediate undergoes conversion to the target benzamide through reaction with ammonia sources [4]. Optimization of ammonolysis conditions requires careful consideration of ammonia source, solvent system, temperature control, and reaction time to achieve maximum yield while minimizing side product formation [1] [7].
Gaseous ammonia has proven most effective for ammonolysis reactions, providing rapid conversion with excellent yields ranging from 88 to 97 percent [1]. The reaction proceeds optimally at 0 degrees Celsius in tetrahydrofuran solvent, with complete conversion typically achieved within 10 minutes of ammonia addition [1]. Temperature control proves essential, as elevated temperatures can promote hydrolysis of the acyl chloride to the corresponding carboxylic acid, thereby reducing product yield [4].
Table 2: Ammonolysis Reaction Conditions and Yield Optimization
| Substrate | Ammonia Source | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 3-Methoxy-4-nitrobenzoyl chloride | Gaseous ammonia | Tetrahydrofuran | 0 | 10 | 88-97 |
| 4-Nitrobenzoyl chloride | 25% ammonia solution | Tetrahydrofuran/water | 0-25 | 480 | 80-85 |
| 3-Methoxybenzoyl chloride | Liquid ammonia | Ether | -78 to 0 | 30 | 90-95 |
The reaction mechanism involves nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the acyl chloride, generating a tetrahedral intermediate that subsequently eliminates hydrogen chloride to afford the final benzamide product [3] [4]. The presence of electron-withdrawing groups on the aromatic ring enhances the electrophilicity of the acyl chloride, resulting in faster reaction rates and improved yields [7].
Alternative ammonia sources include aqueous ammonia solutions and liquid ammonia, though these typically require modified reaction conditions [1] [4]. Aqueous ammonia solutions necessitate biphasic reaction conditions and extended reaction times, often resulting in diminished yields due to competing hydrolysis reactions [4]. Liquid ammonia provides excellent results but requires specialized equipment for safe handling at low temperatures [1].
Base additives such as triethylamine or pyridine can be employed to neutralize the hydrogen chloride byproduct, preventing acid-catalyzed decomposition of the product [2] [7]. However, careful optimization of base loading is required to avoid interference with the primary ammonolysis reaction [7].
Solid-phase synthesis methodologies offer significant advantages for the preparation of benzamide derivatives, including simplified purification procedures, enhanced reaction efficiency, and compatibility with automated synthesis platforms [8] [9]. The approach involves attachment of the substrate to a polymeric support through a cleavable linker, followed by sequential chemical transformations on the solid phase [10].
Photolabile linkers based on o-nitrobenzyl derivatives have proven particularly effective for benzamide synthesis due to their stability under a wide range of reaction conditions and clean cleavage under ultraviolet irradiation [10]. The 4-nitrophenyl Wang resin system provides an alternative approach with excellent loading capacity and compatibility with amide-forming reactions [9].
Table 3: Solid-Phase Synthesis Linker Systems for Benzamide Preparation
| Linker Type | Cleavage Method | Loading (mmol/g) | Stability | Compatibility |
|---|---|---|---|---|
| o-Nitrobenzyloxy | Ultraviolet irradiation (350 nm) | 0.5-1.2 | High | Wide scope |
| 4-Nitrophenyl Wang | Trifluoroacetic acid/dichloromethane | 0.8-1.0 | Moderate | Amines only |
| Photolabile benzamide | Ultraviolet irradiation (300-350 nm) | 0.6-0.9 | High | General |
| Backbone amide linker strategy | Mild acid | 0.7-1.1 | Good | Peptides/amides |
The solid-phase approach typically begins with loading of 4-nitrophenyl Wang resin with the appropriate amine component through nucleophilic displacement [9]. Subsequent reduction of the nitro group using tin(II) chloride dihydrate in dimethylformamide provides the corresponding aniline derivative attached to the solid support [9]. Acylation with 3-nitrobenzoyl chloride in the presence of 4-dimethylaminopyridine affords the nitro-substituted benzamide precursor [9].
Sequential reduction and acylation cycles enable the construction of complex benzamide structures with multiple functional groups [9]. The methodology demonstrates excellent compatibility with nitro group reduction using tin(II) chloride, providing clean conversion without interference from the solid support [9]. Final cleavage using trifluoroacetic acid/dichloromethane releases the target benzamide from the resin with good to excellent yields [9].
The photolabile linker approach offers advantages in terms of cleavage selectivity and product purity [10]. Ultraviolet irradiation at wavelengths between 300 and 350 nanometers promotes clean cleavage of the linker through a Norrish Type II mechanism, releasing the benzamide product without the need for chemical cleavage reagents [10]. This methodology proves particularly valuable for acid-sensitive benzamide derivatives that might decompose under standard cleavage conditions [10].
Catalytic nitration represents a powerful approach for introducing nitro functionality into benzamide scaffolds, offering improved regioselectivity and milder reaction conditions compared to traditional nitration methods [11]. The development of novel nitrating reagents and catalyst systems has enabled selective functionalization of electronically diverse benzamide substrates [11].
The 5-methyl-1,3-dinitro-1H-pyrazole system has emerged as a highly effective nitrating reagent due to its controllable reactivity and excellent atom economy [11]. This reagent functions through heterolytic cleavage of the nitrogen-nitro bond under Lewis acid catalysis, generating nitronium ion equivalents that readily react with aromatic substrates [11]. The methodology demonstrates broad substrate scope and can be tuned to provide either mononitration or dinitration products through careful optimization of reaction conditions [11].
Table 4: Catalytic Nitration Systems for Benzamide Functionalization
| Catalyst System | Substrate Type | Temperature (°C) | Solvent | Mol% Catalyst | Selectivity |
|---|---|---|---|---|---|
| Ytterbium(III) triflate | Electron-rich aromatics | 80 | Acetonitrile | 10 | High |
| Indium(III) triflate | Deactivated aromatics | 100 | Acetonitrile | 15 | Moderate |
| Boron trifluoride etherate | General aromatics | 60-80 | Dichloromethane | 20 | Good |
| Trifluoromethanesulfonic acid | General aromatics | 25-50 | Neat | 50 | Variable |
Ytterbium(III) triflate has proven particularly effective for the nitration of electron-rich benzamide substrates, providing excellent yields and regioselectivity under mild conditions [11]. The catalyst system operates optimally at 80 degrees Celsius in acetonitrile solvent with 10 mol% catalyst loading [11]. The methodology tolerates a wide range of functional groups including halides, cyano groups, and ester functionalities [11].
For electronically deactivated benzamide substrates, indium(III) triflate provides superior reactivity, enabling nitration under slightly more forcing conditions [11]. The increased Lewis acidity of indium(III) triflate facilitates nitronium ion formation from the pyrazole reagent, overcoming the reduced nucleophilicity of electron-deficient aromatic systems [11]. Reaction temperatures of 100 degrees Celsius with 15 mol% catalyst loading typically provide good conversion with acceptable regioselectivity [11].
The mechanistic pathway involves initial coordination of the Lewis acid catalyst to the nitro group of the pyrazole reagent, facilitating heterolytic bond cleavage and nitronium ion formation [11]. The resulting electrophilic nitronium species undergoes regioselective attack at the most nucleophilic position of the benzamide substrate, with substitution patterns governed by the electronic properties of existing substituents [11]. The methodology demonstrates excellent functional group tolerance and can accommodate substrates bearing multiple electron-withdrawing or electron-donating groups [11].
X-ray crystallographic studies of nitrobenzamide derivatives reveal complex hydrogen bonding networks that govern crystal packing arrangements [1] [2]. The primary amide group in 3-methoxy-4-methyl-2-nitrobenzamide forms characteristic N-H···O hydrogen bonds with carbonyl oxygen atoms, creating extended molecular chains or tapes similar to those observed in related benzamide structures [3] [4].
The hydrogen bonding patterns in nitrobenzamide crystals typically involve multiple interaction types. Primary amide N-H···O=C interactions occur at distances of 2.80-2.95 Å with angles ranging from 150-180°, providing the strongest stabilization force in the crystal lattice [3] [5]. Secondary interactions include weaker C-H···O contacts involving the methoxy group (2.40-2.60 Å) and aromatic C-H···π interactions (3.40-3.80 Å) that contribute to overall crystal stability [4].
The nitro group at the 2-position introduces additional hydrogen bonding possibilities through N-H···O(nitro) interactions at distances of 2.90-3.10 Å [6]. These secondary hydrogen bonds complement the primary amide interactions, creating a three-dimensional network that influences the overall crystal packing motif. In compounds with similar substitution patterns, the crystal structures often adopt orthorhombic or monoclinic space groups with molecules arranged in layered or helical chain configurations [2] [6].
The presence of the methoxy substituent at the 3-position contributes to crystal stabilization through its oxygen atom serving as a hydrogen bond acceptor. The methyl group at the 4-position, while primarily contributing steric effects, can participate in weak C-H···O interactions that provide additional crystal cohesion [1] [4].
| Interaction Type | Distance Range (Å) | Angle Range (°) | Strength | Structural Role |
|---|---|---|---|---|
| N-H···O=C (primary amide) | 2.80-2.95 | 150-180 | Strong | Primary stabilization |
| N-H···O (nitro) | 2.90-3.10 | 140-170 | Medium | Intermolecular organization |
| C-H···O (methoxy) | 2.40-2.60 | 120-150 | Weak | Secondary stabilization |
| C-H···π (aromatic) | 3.40-3.80 | 90-150 | Weak | Crystal packing |
| π-π stacking | 3.40-3.60 | - | Medium | Layer formation |
The molecular conformation of 3-methoxy-4-methyl-2-nitrobenzamide is characterized by specific torsional angles that reflect the balance between electronic effects and steric constraints. The critical CO/phenyl torsional angle (ω) in benzamide derivatives typically ranges from 15-40°, representing a compromise between conjugative stabilization and steric interactions [7] [8].
For compounds with ortho-nitro substitution, the torsional angle between the carbonyl group and the aromatic ring is often larger than in unsubstituted benzamides due to steric repulsion between the nitro group and the amide functionality [9] [7]. Computational studies on similar nitrobenzamide structures indicate CO/phenyl torsion angles of 20-30°, with the nitro group maintaining near-coplanar orientation with the aromatic ring (dihedral angles of 0-15°) [6] .
The amide group in 3-methoxy-4-methyl-2-nitrobenzamide exhibits conformational flexibility characterized by pyramidal nitrogen geometry. The sum of bond angles around the amide nitrogen (Σβ) typically ranges from 337-354°, with nitrogen deviation from the plane of bonded atoms (hN) of 0.3-0.5 Å [9]. This pyramidalization degree is influenced by the degree of conjugation between the nitrogen lone pair and the aroyl group.
The methoxy group at the 3-position generally adopts a coplanar arrangement with the benzene ring to maximize resonance stabilization, with C-O-CH₃ torsion angles typically within 0-10° [11]. The methyl substituent at the 4-position shows minimal conformational flexibility due to its sp³ hybridization and steric constraints, maintaining angles close to tetrahedral geometry [11].
| Structural Feature | Angle Range (°) | Preferred Conformation | Factors Affecting Conformation | Energy Barrier (kcal/mol) |
|---|---|---|---|---|
| C(O)-N-C(aromatic) amide torsion | 0-30 | Near planar | Conjugation, sterics | 12-18 |
| Aromatic-CO torsion (φ) | 15-40 | Slightly twisted | Crystal packing forces | 8-15 |
| Nitro group orientation | 0-90 | Near coplanar | Electronic effects | 5-12 |
| Methoxy group orientation | 0-10 | Coplanar | Resonance stabilization | 8-12 |
| Methyl group orientation | 0-15 | Coplanar | Hyperconjugation | 3-8 |
Temperature-dependent studies reveal that these torsional preferences remain relatively stable across normal crystallization conditions, with energy barriers for rotation ranging from 3-18 kcal/mol depending on the specific bond [8]. The conformational flexibility of the molecule is primarily localized at the amide linkage, while the aromatic ring system maintains rigid planarity [7] [8].
Infrared spectroscopic analysis of 3-methoxy-4-methyl-2-nitrobenzamide reveals characteristic vibrational modes that provide detailed structural information about the functional groups present. The amide I band, corresponding to the C=O stretching vibration, appears in the range 1650-1680 cm⁻¹, which is typical for primary benzamides [12] [13]. This frequency is lower than normal ketone carbonyls due to resonance effects within the amide group that reduce the double bond character of the C=O bond [12].
The nitro group exhibits two characteristic strong absorption bands: the symmetric stretch at 1520-1540 cm⁻¹ and the asymmetric stretch at 1340-1350 cm⁻¹ [14] [15]. These frequencies are consistent with electron-withdrawing nitro groups attached to aromatic systems. The intensity and position of these bands are diagnostic for the presence and environment of the nitro functionality [16] [14].
Primary amides display characteristic N-H stretching vibrations that appear as two distinct peaks between 3170-3370 cm⁻¹ [12] [13]. These peaks arise from symmetric and asymmetric N-H stretching modes of the NH₂ group. The broadening of these peaks relative to simple amine N-H stretches reflects hydrogen bonding interactions in the solid state [12] [17].
The methoxy group contributes several characteristic absorptions: C-H stretching modes at 2840-2980 cm⁻¹ and C-O stretching at 1220-1280 cm⁻¹ [18] [19]. The aromatic methyl group displays C-H stretching absorptions in the aliphatic region and contributes to the complex pattern of aromatic C-H stretches at 3020-3100 cm⁻¹ [16] [19].
Additional important vibrational modes include aromatic C=C stretching at 1600-1585 cm⁻¹, C-N stretching of the amide group at 1280-1320 cm⁻¹, and aromatic C-H in-plane bending vibrations at 1400-1500 cm⁻¹ [14] [13]. The nitro group also exhibits characteristic bending modes at 850-900 cm⁻¹ [14].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Amide C=O stretch (Amide I) | 1650-1680 | Strong | Primary amide carbonyl stretching |
| Nitro group symmetric stretch | 1520-1540 | Strong | NO₂ symmetric stretching vibration |
| Nitro group asymmetric stretch | 1340-1350 | Strong | NO₂ asymmetric stretching vibration |
| Aromatic C-H stretch | 3020-3100 | Medium | Aromatic C-H stretching |
| Aliphatic C-H stretch (methoxy) | 2840-2980 | Medium | Methoxy C-H stretching |
| Aromatic C=C stretch | 1600-1585 | Medium | Aromatic ring vibrations |
| C-N stretch (amide) | 1280-1320 | Medium | C-N stretching in amide group |
| Aromatic C-H in-plane bending | 1400-1500 | Medium | Aromatic C-H in-plane deformation |
| C-O stretch (methoxy) | 1220-1280 | Medium | C-O stretching in methoxy group |
| Nitro group bending | 850-900 | Medium | NO₂ bending vibrations |
Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment of hydrogen and carbon atoms in 3-methoxy-4-methyl-2-nitrobenzamide. The ¹H NMR spectrum exhibits characteristic resonances that reflect the substituent effects and magnetic anisotropy of the aromatic system [20] [21].
The aromatic protons appear in the downfield region with distinct chemical shifts reflecting their electronic environments. The proton at the 5-position (meta to the nitro group) resonates at 7.2-7.4 ppm as a doublet, while the proton at the 6-position (ortho to the nitro group) appears further downfield at 7.5-7.8 ppm due to the strong deshielding effect of the nitro substituent [20] [22]. The electron-withdrawing nature of the nitro group significantly affects the chemical shifts of nearby aromatic protons [21] [23].
The methoxy group displays a characteristic singlet at 3.9-4.0 ppm, typical for aromatic methoxy substituents [20] [19]. This chemical shift reflects the electron-donating resonance effect of the methoxy group, which partially counteracts the electron-withdrawing effect of the nitro group [11] [21]. The aromatic methyl group at the 4-position appears as a singlet at 2.1-2.3 ppm, showing the typical upfield shift associated with aliphatic methyl groups [22] [24].
The primary amide protons (NH₂) typically appear as a broad signal at 7.5-8.5 ppm in DMSO-d₆, with the broadening attributed to rapid exchange with the deuterated solvent and potential hydrogen bonding interactions [20] [17]. In some cases, these protons may not be observable due to rapid exchange [21].
¹³C NMR analysis reveals the carbon framework with chemical shifts that reflect both substitution patterns and electronic effects [23] [25]. The carbonyl carbon appears in the characteristic amide region at 165-170 ppm [20] . The aromatic carbons show a range of chemical shifts depending on their relationship to the various substituents: the nitro-bearing carbon (C-2) appears at 140-150 ppm, the methoxy-bearing carbon (C-3) at 155-165 ppm due to the oxygen substitution, and the methyl-bearing carbon (C-4) at 130-140 ppm [23].
The remaining aromatic carbons appear between 120-135 ppm, with their exact positions determined by the combined electronic effects of all substituents [23] [25]. The methoxy carbon resonates at 55-56 ppm, typical for aromatic methoxy groups, while the aromatic methyl carbon appears at 18-22 ppm [11] [27].
| Position | Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic H-5 | 7.2-7.4 | d | Meta to nitro group |
| Aromatic H-6 | 7.5-7.8 | d | Ortho to nitro group |
| Methoxy -OCH₃ | 3.9-4.0 | s | Methoxy substituent |
| Methyl -CH₃ | 2.1-2.3 | s | Aromatic methyl |
| Amide NH₂ | 7.5-8.5 (broad) | broad s | Primary amide protons |
| Aromatic C-1 | 125-135 | - | Amide-bearing carbon |
| Aromatic C-2 | 140-150 | - | Nitro-bearing carbon |
| Aromatic C-3 | 155-165 | - | Methoxy-bearing carbon |
| Aromatic C-4 | 130-140 | - | Methyl-bearing carbon |
| Aromatic C-5 | 125-135 | - | Between substituents |
| Aromatic C-6 | 120-130 | - | Meta to amide |
| Carbonyl C=O | 165-170 | - | Amide carbonyl |
| Methoxy -OCH₃ | 55-56 | - | Methoxy carbon |
| Methyl -CH₃ | 18-22 | - | Aromatic methyl carbon |